Cas no 54255-63-9 (5-nitro-2-phenoxybenzoic acid)

5-nitro-2-phenoxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 5-nitro-2-phenoxybenzoic acid
- 1-(nitro)-pentane-4-one; 5-NITRO-2-PENTANONE; 5-Nitro-pentan-2-on; AC1N8GBW; AKOS006272708; 5-nitro-2-phenoxybenzoic acid; AG-E-60796; 5-nitro-2-pentanone; 1-Nitropentan-4-one; 4-Nitro-diphenylaether-carbonsaeure-(2); Phenylaether-5-nitro-salicylsaeure; 5-Nitro-2-phenoxy-benzoesaeure; 2-phenoxy-5-nitrobenzoic acid; 1-nitropentan-4-one; CTK1A1757; KB-198120; 2-Pentanone, 5-nitro-; 5-nitro-2-phenoxy-benzoic acid; 5-nitro-pentan-2-one; 5-N
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- MDL: MFCD09734608
計算された属性
- せいみつぶんしりょう: 259.04807
じっけんとくせい
- PSA: 89.67
- LogP: 3.60850
5-nitro-2-phenoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29208-0.05g |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
Enamine | EN300-29208-5.0g |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
A2B Chem LLC | AV26533-2.5g |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95% | 2.5g |
$800.00 | 2024-04-19 | |
A2B Chem LLC | AV26533-100mg |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95% | 100mg |
$139.00 | 2024-04-19 | |
A2B Chem LLC | AV26533-10g |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95% | 10g |
$1712.00 | 2024-04-19 | |
A2B Chem LLC | AV26533-50mg |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95% | 50mg |
$105.00 | 2024-04-19 | |
1PlusChem | 1P019LGL-250mg |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95% | 250mg |
$231.00 | 2024-04-30 | |
1PlusChem | 1P019LGL-2.5g |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95% | 2.5g |
$960.00 | 2024-04-30 | |
1PlusChem | 1P019LGL-10g |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95% | 10g |
$2031.00 | 2024-04-30 | |
Enamine | EN300-29208-10.0g |
5-nitro-2-phenoxybenzoic acid |
54255-63-9 | 95.0% | 10.0g |
$1593.0 | 2025-03-21 |
5-nitro-2-phenoxybenzoic acid 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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8. Back matter
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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10. Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicolaM. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
5-nitro-2-phenoxybenzoic acidに関する追加情報
Properties and Applications of 5-nitro-2-phenoxybenzoic acid (CAS No. 54255-63-9)
5-nitro-2-phenoxybenzoic acid, with the chemical formula C₈H₅NO₆, is a nitro-substituted phenoxybenzoic acid derivative. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and functional properties. The presence of both nitro and phenoxy groups imparts distinct reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
The CAS No. 54255-63-9 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. From a structural perspective, 5-nitro-2-phenoxybenzoic acid features a benzene ring substituted with a nitro group at the 5-position and a phenoxy group at the 2-position. This arrangement creates a molecule with both electron-withdrawing and electron-donating effects, influencing its solubility, stability, and reactivity.
In recent years, 5-nitro-2-phenoxybenzoic acid has been explored for its potential applications in medicinal chemistry. The nitro group can be reduced to an amine, introducing new functional handles for further derivatization. This property is particularly useful in the synthesis of bioactive molecules, where nitroaromatics serve as key intermediates. Additionally, the phenoxy group can participate in hydrogen bonding interactions, enhancing binding affinity in drug-receptor complexes.
One of the most compelling areas of research involving 5-nitro-2-phenoxybenzoic acid is its role as a precursor in the development of novel therapeutic agents. Studies have demonstrated its utility in synthesizing compounds with anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of this molecule have shown promise in inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with the growing interest in developing selective inhibitors for treating chronic inflammatory diseases.
Moreover, the phenoxybenzoic acid core structure is well-documented for its role in designing molecules that interact with biological targets. The aromatic system provides a scaffold that can be modified to optimize pharmacokinetic properties, such as bioavailability and metabolic stability. Recent advances in computational chemistry have enabled researchers to predict the binding modes of 5-nitro-2-phenoxybenzoic acid derivatives with high precision, accelerating the drug discovery process.
The nitro group in 5-nitro-2-phenoxybenzoic acid also plays a crucial role in its reactivity towards various chemical transformations. For example, it can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups at specific positions on the benzene ring. This versatility makes it an attractive building block for constructing complex molecular architectures.
In industrial applications, 5-nitro-2-phenoxybenzoic acid is utilized as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals. Its stability under various reaction conditions makes it a reliable component in multi-step synthetic pathways. Additionally, its ability to form stable salts enhances its solubility profile, facilitating its use in formulations requiring controlled release or targeted delivery systems.
From an environmental chemistry perspective, understanding the behavior of 5-nitro-2-phenoxybenzoic acid is essential for assessing its impact on ecosystems. While it is not classified as a hazardous substance under current regulations, its persistence and potential bioaccumulation pose challenges for wastewater treatment plants. Research is ongoing to develop sustainable methods for its degradation or removal from water sources.
The synthesis of 5-nitro-2-phenoxybenzoic acid typically involves nitration of phenoxybenzoic acid precursors using classical nitration methods or more modern catalytic approaches. Advances in green chemistry have led to the development of milder conditions that minimize waste generation while maintaining high yields. These innovations are critical for ensuring the sustainability of pharmaceutical manufacturing processes.
In conclusion, 5-nitro-2-phenoxybenzoic acid (CAS No. 54255-63-9) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for medicinal chemists seeking to develop novel therapeutics, while also serving as an important intermediate in industrial chemistry. As research continues to uncover new possibilities for this molecule, 5-nitro-2-phenoxybenzoic acid will undoubtedly remain at the forefront of chemical innovation.
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